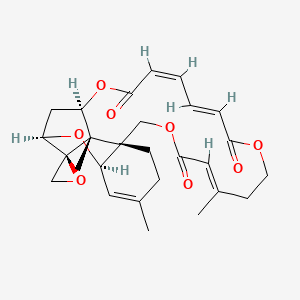

Verrucarin J

Vue d'ensemble

Description

Verrucarin J is a trichothecene produced by Stachybotrys chartarum . It is a metabolite of the Myrothecium fungus family . It can grow in damp indoor environments and may contribute to health problems among building occupants . These Trichothecenes are lipophilic and thus the route of exposure can easily be through the skin, gut, and pulmonary mucosa .

Synthesis Analysis

Verrucarin J has been found to promote the synthesis of triacylglycerol (TAG), but inhibit the synthesis of fucoxanthin . The expression of key genes such as DGAT2D, GPAT2, LPAT2, and PAP involved in TAG synthesis and unsaturated fatty acids also increased after Verrucarin J treatments .Molecular Structure Analysis

The molecular formula of Verrucarin J is C27H32O8 . Its molecular weight is 484.5 g/mol . The IUPAC name is (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro [2,10,16,23-tetraoxatetracyclo [22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2’-oxirane]-11,17,22-trione .Chemical Reactions Analysis

Verrucarin J has been found to induce apoptosis, DNA damage, and generation of reactive oxygen species (ROS) . It also significantly suppresses the expression of CSCs markers including ALDH1, LGR5, NANOG, and OCT4 in a dose-dependent manner .Physical And Chemical Properties Analysis

The molecular weight of Verrucarin J is 484.5 g/mol . It has a molecular formula of C27H32O8 .Applications De Recherche Scientifique

1. Bioenergy and Biofuels

- Summary of Application : Verrucarin J has been identified as a promoter of neutral lipid accumulation in the model diatom Phaeodactylum tricornutum .

- Methods of Application : The researchers used a Nile-red staining method to screen natural products for their ability to promote neutral lipid accumulation .

- Results : Verrucarin J was found to significantly increase total lipid and triacylglycerol (TAG) contents. It also increased the expression of key genes involved in TAG synthesis and unsaturated fatty acids .

2. Cancer Research

- Summary of Application : Verrucarin J has been found to inhibit ovarian cancer cell proliferation and target cancer stem cells .

- Methods of Application : The researchers treated ovarian cancer cell lines with various concentrations of Verrucarin J .

- Results : Verrucarin J showed a highly significant inhibition of ovarian cancer cell proliferation in a dose- and time-dependent manner, with an IC50 value of approximately 10 nM after 48 hours of treatment . It also significantly increased cell apoptosis, DNA damage, and generation of reactive oxygen species .

3. Neurology

- Summary of Application : Verrucarin A, a compound similar to Verrucarin J, has been used in the treatment of Glioblastoma, a type of brain tumor .

- Methods of Application : The researchers developed a targeted therapy using monoclonal antibody-directed extracellular vesicles (mAb-EV) to deliver Verrucarin A to the tumor .

- Results : The study found that mAb-EV could penetrate the blood–brain barrier, target intracranial glioblastoma xenografts, and deliver the drug intracellularly . The in vitro cytotoxicity study showed IC 50 values of 2–12 nM of Verrucarin A .

4. Pain Management

- Summary of Application : Verrucarin J has been found to play a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results : The results or outcomes obtained in this context are not detailed in the source .

5. Inflammatory Pain Response

- Summary of Application : Verrucarin J has a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants, such as mustard oil, cinnamaldehyde, garlic and acrolein .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results : The results or outcomes obtained in this context are not detailed in the source .

6. Ionotropic Cannabinoid Receptor

- Summary of Application : Verrucarin J acts as an ionotropic cannabinoid receptor by being activated by delta (9)-tetrahydrocannabinol (THC), the psychoactive component of marijuana .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results : The results or outcomes obtained in this context are not detailed in the source .

Orientations Futures

Propriétés

IUPAC Name |

(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGYHWSYNQVHU-GYDJLPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Muconomycin B | |

CAS RN |

4643-58-7 | |

| Record name | Verrucarin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERRUCARIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

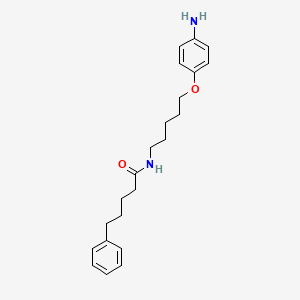

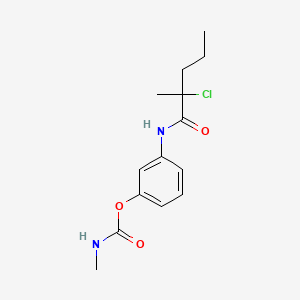

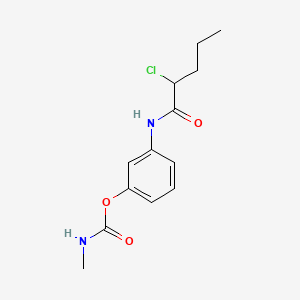

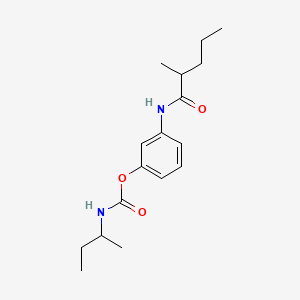

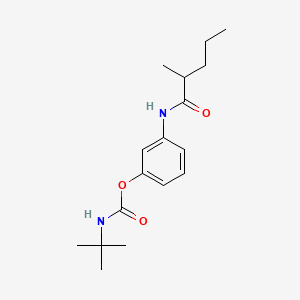

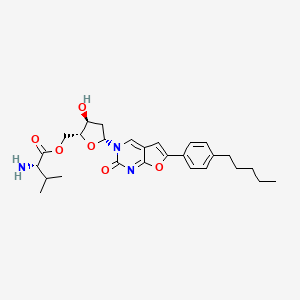

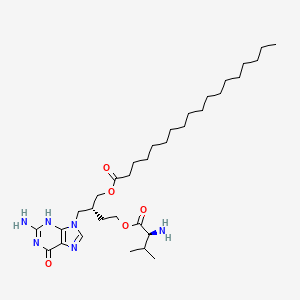

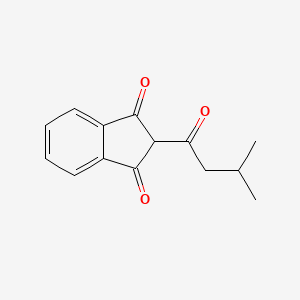

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.